molecular formula C8H8FNO3 B12072775 5-(2-Fluoro-ethoxy)-nicotinic acid

5-(2-Fluoro-ethoxy)-nicotinic acid

Cat. No.: B12072775
M. Wt: 185.15 g/mol
InChI Key: KZEXJCMJJKJGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluoro-ethoxy)-nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluorine atom attached to an ethoxy group, which is further connected to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-ethoxy)-nicotinic acid typically involves the reaction of 5-bromonicotinic acid with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-ethoxy)-nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Fluoro-ethoxy)-nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-ethoxy)-nicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroethoxybenzoic acid
  • 2-Fluoroethoxyphenylacetic acid
  • 2-Fluoroethoxybenzamide

Uniqueness

5-(2-Fluoro-ethoxy)-nicotinic acid is unique due to its specific structural features, including the presence of both a fluorine atom and a nicotinic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

5-(2-fluoroethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H8FNO3/c9-1-2-13-7-3-6(8(11)12)4-10-5-7/h3-5H,1-2H2,(H,11,12)

InChI Key

KZEXJCMJJKJGOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1OCCF)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.